(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluorophenyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.1.1]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trifluorobenzene and an appropriate catalyst.
Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, such as the carbonation of a Grignard reagent derived from the bicyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluorophenyl groups on biological activity. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclic structure may influence the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.
(1R,4R,5R)-1-(3,4-Difluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with fewer fluorine atoms, potentially affecting its reactivity and interactions.
(1R,4R,5R)-1-(3,4,5-Trichlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Contains chlorine atoms instead of fluorine, which can significantly alter its chemical behavior and biological activity.
Uniqueness
The presence of the trifluorophenyl group in (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1R,4R,5R)-1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-8-3-7(4-9(15)11(8)16)13-2-1-6(5-13)10(13)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t6-,10+,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLOHHVQQDODZ-FZTXSHAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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